

Application Notes: Atomic Layer Deposition of Zirconium Oxide with TDMAZ

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)zirconium*

Cat. No.: *B103496*

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These application notes provide a comprehensive overview of the Atomic Layer Deposition (ALD) process for high-quality zirconium oxide (ZrO_2) thin films using **tetrakis(dimethylamino)zirconium** (TDMAZ) as the zirconium precursor and water (H_2O) as the oxygen source. This process is critical for a variety of applications in microelectronics, catalysis, and protective coatings, owing to ZrO_2 's high dielectric constant, thermal stability, and chemical resistance.

Process Overview

The ALD of ZrO_2 from TDMAZ and H_2O is a sequential, self-limiting process that allows for atomic-level control over film thickness and conformation. The overall reaction can be summarized as two half-reactions:

- TDMAZ Pulse: $\text{Zr}(\text{N}(\text{CH}_3)_2)_4(\text{g}) + \text{surf-OH}^* \rightarrow \text{surf-O-Zr}(\text{N}(\text{CH}_3)_2)_3^* + \text{HN}(\text{CH}_3)_2(\text{g})$
- H_2O Pulse: $\text{surf-O-Zr}(\text{N}(\text{CH}_3)_2)_3^* + 3\text{H}_2\text{O}(\text{g}) \rightarrow \text{surf-O-Zr}(\text{OH})_3^* + 3\text{HN}(\text{CH}_3)_2(\text{g})$

These two steps are separated by inert gas purges to remove unreacted precursors and byproducts, ensuring a layer-by-layer growth mechanism.

Key Process Parameters and Film Properties

The properties of the deposited ZrO_2 films are highly dependent on the ALD process parameters. The following tables summarize key quantitative data extracted from various

studies.

Table 1: ALD Process Parameters for ZrO₂ with TDMAZ

Parameter	Value	Substrate	Source
Deposition Temperature (°C)	50 - 275	Si, Glass, N-GNS	
150 - 250	Si		
200	Mesoporous Silica (SBA-15)	[1]	
TDMAZ Precursor Temperature (°C)	70	-	[1]
TDMAZ Pulse Time (s)	0.03	QCM Crystal	[2]
900 (15 min)	Mesoporous Silica (SBA-15)	[1]	
H ₂ O Pulse Time (s)	0.015	QCM Crystal	[2]
20	Mesoporous Silica (SBA-15)	[1]	
Ar Purge Time (s)	10 - 30	QCM Crystal	[2]
3600 (60 min)	Mesoporous Silica (SBA-15)	[1]	

Table 2: Growth Per Cycle (GPC) of ZrO₂ at Various Temperatures

Deposition Temperature (°C)	Growth Per Cycle (Å/cycle)	Source
50	1.81	[2]
75	1.84	[2]
100	1.60	[2]
150	1.21	[2]
200	0.67	[2]
225	0.66	[2]
250	~0.5 (growth terminates after ~80 cycles)	[2]

Table 3: Physical Properties of ALD ZrO₂ Films

Property	Value	Deposition Temperature (°C)	Source
Density (g/cm ³)	0.20 - 0.76 (on SBA-15)	200	[1]
Dielectric Constant	7.5 - 11	150 - 250	[3]
Film Structure	Amorphous to Crystalline	150 - 250	[3]

Experimental Protocols

The following protocols provide a detailed methodology for the ALD of ZrO₂ using TDMAZ and H₂O.

Protocol 1: General ALD Process for ZrO₂ on Planar Substrates

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
- Perform a final rinse with deionized (DI) water and dry with high-purity nitrogen gas.
- For hydroxyl-terminated surfaces, a UV-ozone treatment or an oxygen plasma treatment can be performed to increase the density of -OH groups, which are the initial reaction sites.

2. ALD System Preparation:

- Load the cleaned substrate into the ALD reactor.
- Heat the reactor to the desired deposition temperature (e.g., 200 °C).[2][1]
- Heat the TDMAZ precursor to a stable temperature to ensure sufficient vapor pressure (e.g., 70 °C).[1]
- Maintain the H₂O precursor at room temperature.
- Establish a stable flow of inert purge gas (e.g., Ar or N₂).

3. ALD Cycle:

- Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a specified time (e.g., 0.03 s).[2] The precursor will react with the hydroxyl groups on the substrate surface.
- Step 2: Purge 1: Purge the reactor with inert gas for a sufficient time (e.g., 10 s) to remove any unreacted TDMAZ and the dimethylamine byproduct.[2]
- Step 3: H₂O Pulse: Introduce H₂O vapor into the reactor for a specified time (e.g., 0.015 s).[2] The water molecules will react with the surface-bound zirconium species, removing the remaining dimethylamino ligands and creating a hydroxylated surface.
- Step 4: Purge 2: Purge the reactor with inert gas (e.g., 10 s) to remove unreacted H₂O and the dimethylamine byproduct.[2]

4. Film Deposition:

- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

5. Post-Deposition:

- Cool down the reactor under an inert gas flow.
- Remove the coated substrate for characterization.

Protocol 2: ALD of ZrO_2 on High-Aspect-Ratio Structures (e.g., Mesoporous Silica)

For conformal coating of high-aspect-ratio structures, longer pulse and purge times are necessary to ensure complete precursor diffusion and reaction, as well as complete removal of byproducts from the porous structure.

1. Substrate Preparation:

- Place the mesoporous material (e.g., ~40 mg of SBA-15) on a suitable sample holder.[\[1\]](#)
- Pre-treat the sample in the ALD reactor under vacuum at the deposition temperature (e.g., 200 °C) for an extended period (e.g., 2 hours) to remove physisorbed water.[\[1\]](#)

2. ALD Cycle:

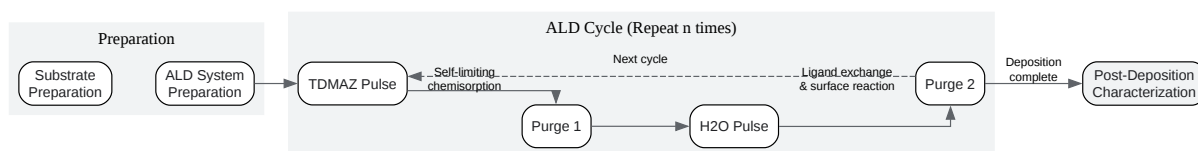
- Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a significantly longer duration (e.g., 15 minutes) to allow for diffusion into the porous network.[\[1\]](#)
- Step 2: Purge 1: Purge with inert gas for an extended period (e.g., 60 minutes) to ensure all unreacted precursor and byproducts are removed from the pores.[\[1\]](#)
- Step 3: H_2O Pulse: Introduce H_2O vapor for a longer pulse time (e.g., 20 seconds).[\[1\]](#)
- Step 4: Purge 2: Perform a second extended purge (e.g., 60 minutes).[\[1\]](#)

3. Film Deposition and Post-Deposition:

- Repeat the ALD cycle as needed.
- Follow the same post-deposition procedure as for planar substrates.

Visualizations

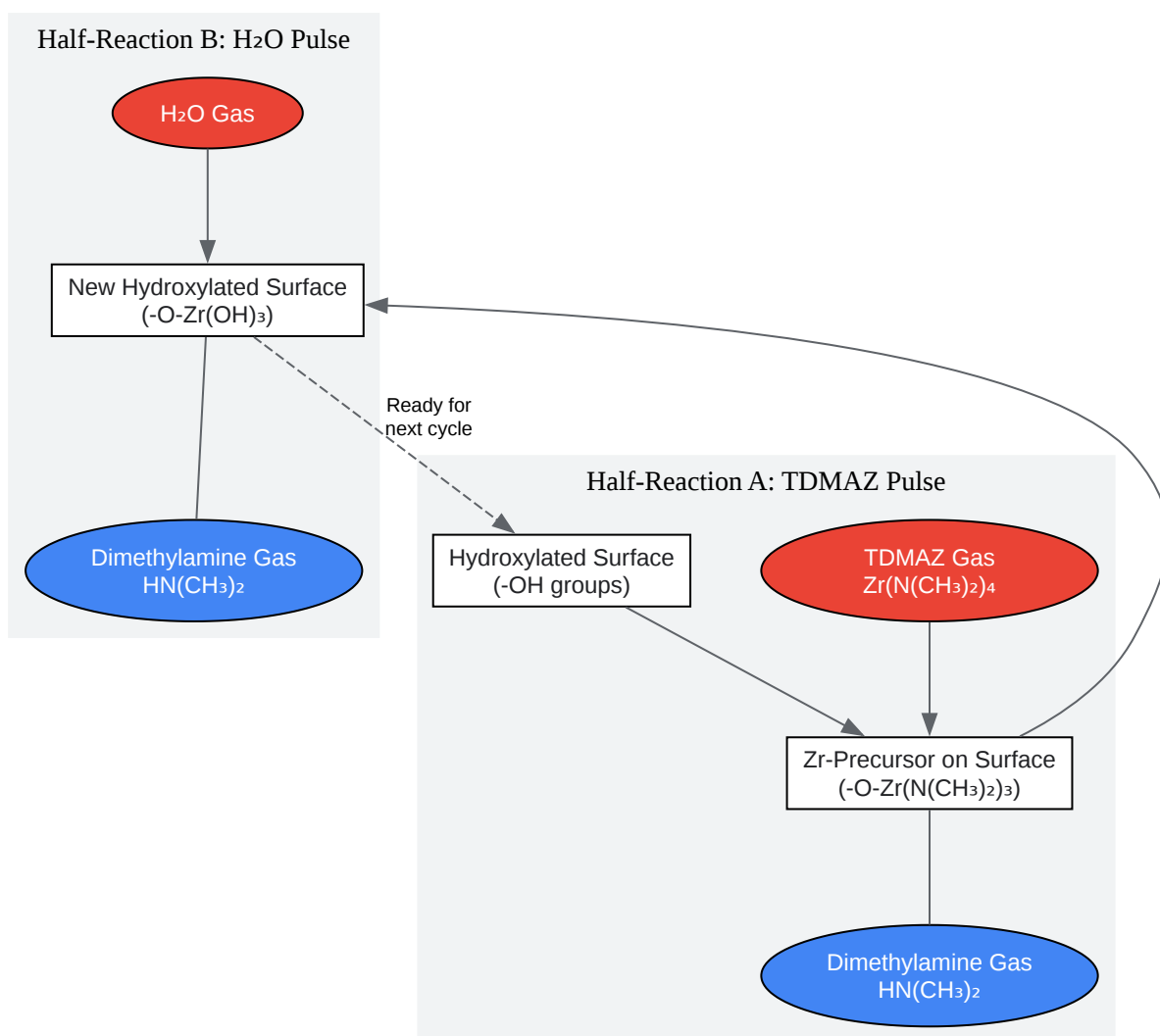
ALD Experimental Workflow



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Caption: Experimental workflow for the Atomic Layer Deposition of ZrO_2 .

ZrO_2 ALD Reaction Pathway



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Caption: Simplified reaction pathway for one cycle of ZrO₂ ALD.

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References

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